molecular formula C10H11N3O2 B2987990 1-(3-aminobenzoyl)imidazolidin-2-one CAS No. 1263206-87-6

1-(3-aminobenzoyl)imidazolidin-2-one

Cat. No.: B2987990
CAS No.: 1263206-87-6
M. Wt: 205.217
InChI Key: YHMSEKQAXPCBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-aminobenzoyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidin-2-one ring substituted with a 3-aminobenzoyl group. This compound is part of the broader class of imidazolidin-2-ones, which are known for their presence in various pharmaceuticals, natural products, and synthetic intermediates . The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one are currently unknown. This compound is a derivative of imidazolidin-2-one, a structural motif found in various pharmaceuticals and natural products . .

Mode of Action

The mode of action of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one is not well-documented. As a derivative of imidazolidin-2-one, it may interact with its targets through similar mechanisms as other imidazolidin-2-ones. These mechanisms often involve the formation of bonds with target molecules, leading to changes in their function .

Biochemical Pathways

Imidazolidin-2-ones are known to be involved in a variety of biochemical processes due to their presence in many pharmaceuticals and natural products . .

Pharmacokinetics

Its molecular weight is 177.20 , which may influence its bioavailability and distribution within the body.

Result of Action

Given its structural similarity to other imidazolidin-2-ones, it may have similar effects, such as interacting with target molecules to alter their function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminobenzoyl)imidazolidin-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. One common method is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles

Properties

IUPAC Name

1-(3-aminobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8-3-1-2-7(6-8)9(14)13-5-4-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMSEKQAXPCBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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